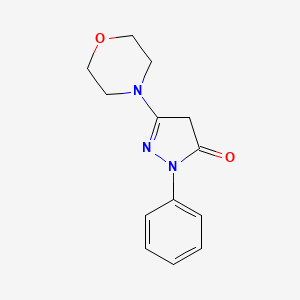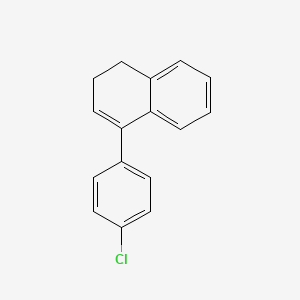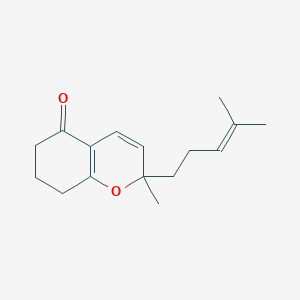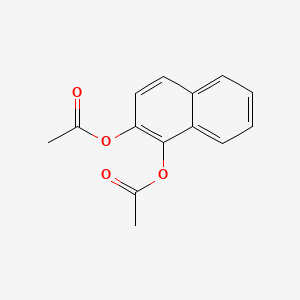
1,2-Diacetoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diacetoxynaphthalene is an organic compound with the molecular formula C14H12O4. It is a derivative of naphthalene, where two acetoxy groups are attached to the 1 and 2 positions of the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diacetoxynaphthalene can be synthesized through several methods. One common approach involves the acetylation of 1,2-dihydroxynaphthalene using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diacetoxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2-naphthoquinone.
Reduction: Reduction reactions can convert it back to 1,2-dihydroxynaphthalene.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: 1,2-naphthoquinone
Reduction: 1,2-dihydroxynaphthalene
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Diacetoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving naphthalene derivatives.
Industry: Used in the production of dyes, pigments, and other materials
Mécanisme D'action
The mechanism of action of 1,2-Diacetoxynaphthalene involves its interaction with various molecular targets. For instance, in biological systems, it can undergo enzymatic hydrolysis to form 1,2-dihydroxynaphthalene, which can then participate in redox reactions. These reactions may involve the generation of reactive oxygen species (ROS) and subsequent cellular effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dihydroxynaphthalene
- 1,4-Diacetoxynaphthalene
- 1,4-Dihydroxynaphthalene
Uniqueness
1,2-Diacetoxynaphthalene is unique due to its specific acetoxy substitution pattern, which imparts distinct chemical reactivity and properties compared to its isomers and other naphthalene derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
6336-79-4 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
(1-acetyloxynaphthalen-2-yl) acetate |
InChI |
InChI=1S/C14H12O4/c1-9(15)17-13-8-7-11-5-3-4-6-12(11)14(13)18-10(2)16/h3-8H,1-2H3 |
Clé InChI |
YLAVAANBVJPQIB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


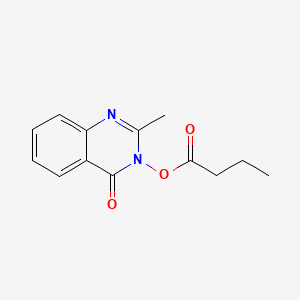
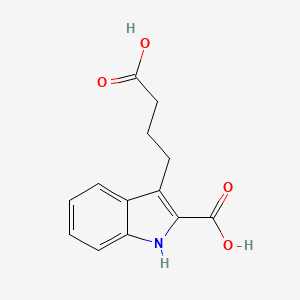
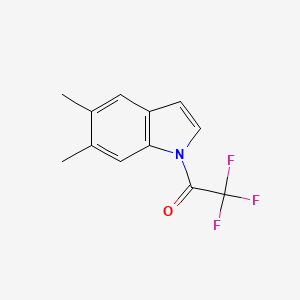
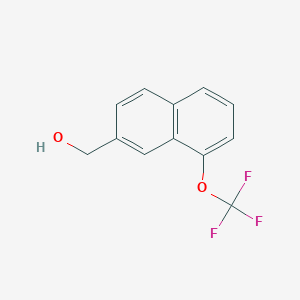
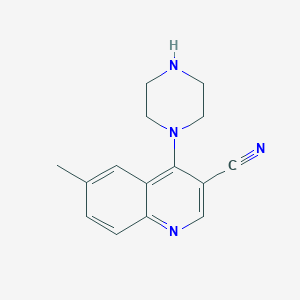
![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)





